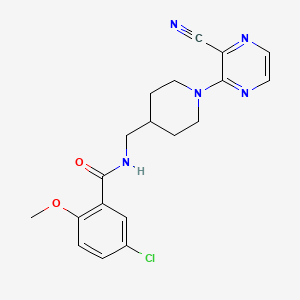
5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by several key functional groups:
- Chloro group : Enhances lipophilicity and may contribute to receptor interactions.
- Cyanopyrazin moiety : Implicated in various biological activities, including anti-inflammatory and anticancer properties.
- Piperidine ring : Often associated with neuropharmacological effects.
The molecular formula for this compound is C16H19ClN4O2 with a molecular weight of approximately 334.84 g/mol.
Research indicates that this compound interacts with specific biological targets, including enzymes and receptors involved in inflammatory processes and cancer signaling pathways. These interactions are crucial for understanding its therapeutic potential.
Anticancer Properties
Studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar piperidine structures have been noted for their ability to inhibit cell proliferation in various cancer cell lines.
| Compound Name | Activity | Reference |
|---|---|---|
| 5-chloro-N-(1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene | Anticancer | |
| Rivaroxaban | Anticoagulant | |
| AM4113 | Cannabinoid receptor modulation |
Anti-inflammatory Effects
The compound shows promise in modulating inflammatory pathways, potentially through inhibition of specific pro-inflammatory cytokines. The presence of the cyanopyrazine moiety is particularly noteworthy as it has been linked with anti-inflammatory activities in previous studies.
Case Studies
- In vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
- In vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups. The results suggest a potential application in cancer therapy, warranting further investigation into dosage and long-term effects.
Safety and Toxicity
Safety assessments indicate that while the compound shows promising biological activity, it is essential to evaluate its toxicity profile. Initial studies suggest moderate toxicity levels, necessitating thorough pharmacokinetic and toxicological evaluations before clinical applications can be considered.
Properties
IUPAC Name |
5-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-27-17-3-2-14(20)10-15(17)19(26)24-12-13-4-8-25(9-5-13)18-16(11-21)22-6-7-23-18/h2-3,6-7,10,13H,4-5,8-9,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQSIVIVZYFOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














